molecular formula C6H7N5O3 B14211149 2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione CAS No. 832729-47-2

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione

Katalognummer: B14211149
CAS-Nummer: 832729-47-2
Molekulargewicht: 197.15 g/mol
InChI-Schlüssel: HJVONKJHRNARRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione is a purine derivative with significant biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Shares structural similarities but differs in its biological activity.

    Ganciclovir: Another purine derivative with antiviral properties.

    2-Amino-6,8-dihydroxypurine: Similar in structure but with different functional groups and applications.

Uniqueness

2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

832729-47-2

Molekularformel

C6H7N5O3

Molekulargewicht

197.15 g/mol

IUPAC-Name

2-amino-4-hydroxy-9-methyl-1H-purine-6,8-dione

InChI

InChI=1S/C6H7N5O3/c1-11-5(13)8-2-3(12)9-4(7)10-6(2,11)14/h14H,1H3,(H3,7,9,10,12)

InChI-Schlüssel

HJVONKJHRNARRT-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)N=C2C1(N=C(NC2=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.